3-Bromo-N,N-diethyl-5-methylaniline

Catalog No.
S12542047
CAS No.
M.F
C11H16BrN
M. Wt
242.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-N,N-diethyl-5-methylaniline

Product Name

3-Bromo-N,N-diethyl-5-methylaniline

IUPAC Name

3-bromo-N,N-diethyl-5-methylaniline

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

InChI

InChI=1S/C11H16BrN/c1-4-13(5-2)11-7-9(3)6-10(12)8-11/h6-8H,4-5H2,1-3H3

InChI Key

TXOFWPDDBCQYJA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=CC(=C1)C)Br

3-Bromo-N,N-diethyl-5-methylaniline is an organic compound with the molecular formula C11H16BrNC_{11}H_{16}BrN and a molecular weight of approximately 242.16 g/mol. It is characterized by the presence of a bromine atom attached to the aromatic ring, specifically at the third position relative to the amine group. The compound features two ethyl groups and a methyl group on the aromatic ring, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Its IUPAC name is 3-bromo-N,N-diethyl-4-methylaniline, and it is often represented by the SMILES notation: CCN(CC)C1=CC=C(C)C(Br)=C1 .

Typical for aromatic amines and brominated compounds. Key reactions include:

  • Electrophilic Aromatic Substitution: The bromine atom can undergo substitution reactions with electrophiles, leading to further functionalization of the aromatic ring.
  • Nucleophilic Substitution: The amine group can react with electrophiles, which may lead to the formation of various derivatives.
  • Reduction Reactions: The bromine substituent may be reduced to form an amine, allowing for further functionalization of the compound.

These reactions are essential for synthesizing more complex molecules in organic chemistry.

Several synthetic pathways can be employed to produce 3-Bromo-N,N-diethyl-5-methylaniline:

  • Bromination of N,N-Diethyl-4-methylaniline: This method involves treating N,N-diethyl-4-methylaniline with bromine or a brominating agent in an appropriate solvent, leading to the substitution of a hydrogen atom on the aromatic ring with a bromine atom.
  • Direct Amination: Starting from 3-bromo-4-methylaniline, N,N-diethylamine can be introduced through nucleophilic substitution.
  • Multi-step Synthesis: Involves initial synthesis of a precursor compound followed by bromination and subsequent amination steps.

These methods highlight the versatility in synthesizing this compound depending on available reagents and desired purity levels.

3-Bromo-N,N-diethyl-5-methylaniline has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug synthesis due to its ability to undergo further functionalization.
  • Dyes and Pigments: Utilized in the production of colorants owing to its stable aromatic structure.
  • Agrochemicals: May serve as an intermediate in synthesizing herbicides or pesticides.

The compound's unique structure allows it to be tailored for specific applications in these industries.

Interaction studies involving 3-Bromo-N,N-diethyl-5-methylaniline could focus on its reactivity with biological macromolecules like proteins or nucleic acids. Understanding these interactions is crucial for assessing its potential therapeutic effects or toxicity. Additionally, studies could explore its behavior in various environments (e.g., aqueous vs. organic solvents) to determine solubility and bioavailability.

Several compounds share structural similarities with 3-Bromo-N,N-diethyl-5-methylaniline. Here are some notable examples:

Compound NameCAS NumberKey Features
3-Bromo-N,N-diethyl-4-methylaniline761001-66-5Brominated derivative of N,N-diethyl-4-methylaniline
4-Bromo-N,N-diethyl-aniline103-63-9Bromination at para position
3-Bromo-N,N-dimethyl-aniline66584-32-5Dimethyl substitution instead of diethyl
N,N-Diethyl-p-toluidine123-41-3Similar amine structure without bromination

These compounds illustrate variations in substitution patterns and functional groups that influence their chemical properties and potential applications.

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Exact Mass

241.04661 g/mol

Monoisotopic Mass

241.04661 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-09

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